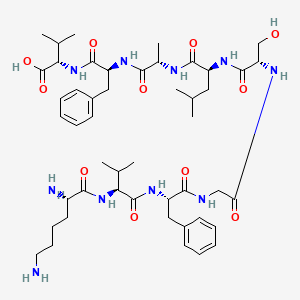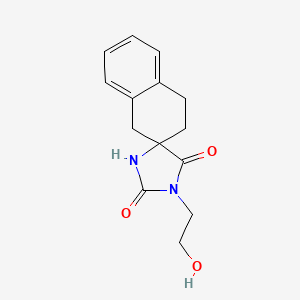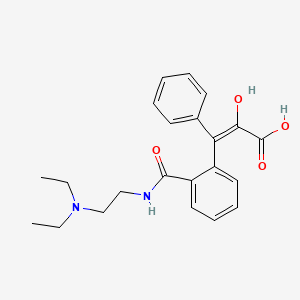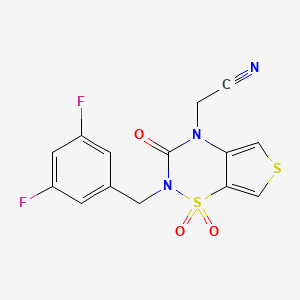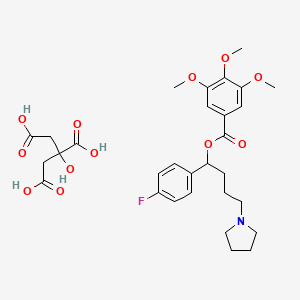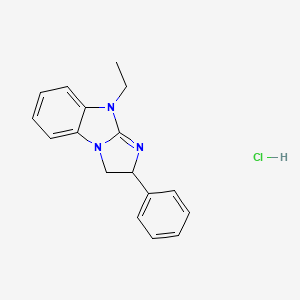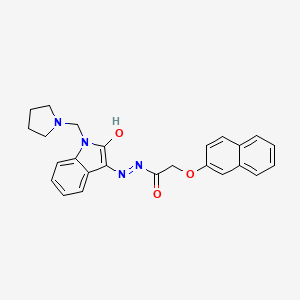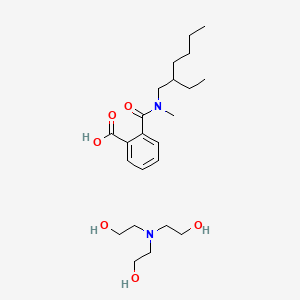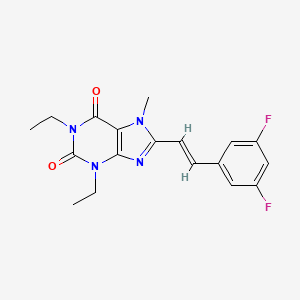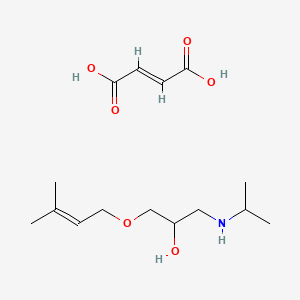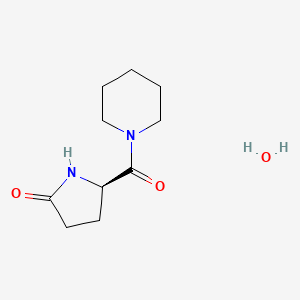
Fasoracetam hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fasoracetam hydrate is a research chemical belonging to the racetam family, known for its cognitive-enhancing properties. It was initially developed by the Japanese pharmaceutical company Nippon Shinyaku in the 1990s as a potential treatment for vascular dementia . This compound is a cognition enhancer that interacts with GABA(B) receptors, stimulates neuronal acetylcholine receptors, and modulates metabotropic glutamate receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fasoracetam hydrate can be synthesized through a series of chemical reactions involving the formation of amide bonds. The synthetic route typically involves the reaction of piperidine with pyrrolidin-2-one under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like acetone and water, and the process may involve refluxing to obtain the monohydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The crystalline forms of fasoracetam, including the monohydrate and anhydrate forms, are produced under specific conditions to achieve the desired physical properties .
Analyse Chemischer Reaktionen
Types of Reactions: Fasoracetam hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with modified functional groups that enhance its pharmacological properties. These derivatives are studied for their potential therapeutic applications in various medical conditions .
Wissenschaftliche Forschungsanwendungen
Fasoracetam hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the behavior of racetams and their interactions with biological targets . In biology, this compound is investigated for its effects on neurotransmitter systems and its potential to enhance cognitive function . In medicine, it is being studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), cognitive impairments, and mood disorders . Industrial applications include its use in the development of new pharmaceuticals and cognitive enhancers .
Wirkmechanismus
Fasoracetam hydrate exerts its effects through multiple mechanisms. It modulates the activity of metabotropic glutamate receptors, particularly mGluR1 and mGluR5, which play a crucial role in synaptic plasticity and cognitive function . Additionally, this compound enhances the release of acetylcholine, a neurotransmitter involved in learning and memory processes . It also interacts with GABA(B) receptors, contributing to its potential anxiolytic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Fasoracetam hydrate is part of the racetam family, which includes other compounds like piracetam, aniracetam, and oxiracetam . Compared to these compounds, this compound has a unique pharmacological profile due to its specific interactions with multiple neurotransmitter systems . While piracetam is known for its general cognitive-enhancing effects, aniracetam and oxiracetam have more targeted effects on memory and learning . This compound stands out for its potential use in treating ADHD and mood disorders, making it a valuable addition to the racetam family .
Eigenschaften
CAS-Nummer |
2055646-53-0 |
|---|---|
Molekularformel |
C10H18N2O3 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one;hydrate |
InChI |
InChI=1S/C10H16N2O2.H2O/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12;/h8H,1-7H2,(H,11,13);1H2/t8-;/m1./s1 |
InChI-Schlüssel |
YUBYMONBCDIKAB-DDWIOCJRSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2.O |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


